ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate
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Description
Ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C23H24N2O6S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.13550766 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is likely to interact with a variety of biological targets due to the presence of the pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The presence of the pyrrolidine ring might influence these properties .
Biological Activity
Ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzofuran moiety : Known for its role in various biological activities.
- Pyrrolidine ring : Associated with diverse pharmacological effects.
- Sulfonamide group : Often linked to antimicrobial and anti-inflammatory properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzofuran have demonstrated selective cytotoxicity against various tumor cell lines. A notable study showed that related benzofuran derivatives exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
2. Enzyme Inhibition
The compound's structure suggests potential activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Compounds with similar structures have been shown to inhibit DPP-IV effectively, which could lead to improved glycemic control in diabetic patients .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A library synthesis of benzofuran derivatives revealed that certain modifications enhanced anticancer properties, with some compounds achieving IC50 values in the nanomolar range against cancer cell lines .
- DPP-IV Inhibition : A series of pyrrolidine-based compounds were evaluated for their DPP-IV inhibitory activity, with some showing promising results comparable to existing treatments .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
ethyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-3-30-23(27)21-20(17-7-4-5-9-19(17)31-21)24-22(26)18-8-6-14-25(18)32(28,29)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGLMPEQVHKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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